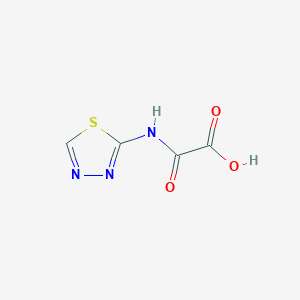

Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxo-2-(1,3,4-thiadiazol-2-ylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O3S/c8-2(3(9)10)6-4-7-5-1-11-4/h1H,(H,9,10)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRSPAQARUBDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649317 | |

| Record name | Oxo[(1,3,4-thiadiazol-2-yl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130992-20-0 | |

| Record name | Oxo[(1,3,4-thiadiazol-2-yl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Oxo(1,3,4-thiadiazol-2-ylamino)acetic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis and characterization of a promising derivative, Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid. This document delves into the strategic rationale behind the synthetic pathway, offers a detailed, self-validating experimental protocol, and outlines the analytical techniques essential for structural elucidation and purity confirmation. By integrating established chemical principles with practical insights, this guide serves as an essential resource for researchers engaged in the discovery and development of novel therapeutic agents based on the versatile 1,3,4-thiadiazole nucleus.

Introduction: The Significance of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[1][2] The unique electronic and structural features of the 1,3,4-thiadiazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive template for the design of novel bioactive molecules.

The incorporation of an oxoacetic acid moiety onto the 2-amino position of the 1,3,4-thiadiazole ring, to form this compound, introduces key functional groups that can enhance biological activity. The carboxylic acid group can act as a pharmacophore, interacting with biological targets, while the adjacent carbonyl group can influence the molecule's electronic properties and conformation. This guide provides a detailed exploration of the synthesis and characterization of this promising compound.

Strategic Approach to Synthesis

The synthesis of this compound is strategically designed as a two-step process. This approach ensures high yields and purity of the final product. The initial step involves the synthesis of the core intermediate, 2-amino-1,3,4-thiadiazole, followed by its acylation to introduce the oxoacetic acid moiety.

Caption: Synthetic pathway for this compound.

Rationale for Precursor Selection: 2-Amino-1,3,4-thiadiazole

The synthesis commences with the formation of 2-amino-1,3,4-thiadiazole. This precursor is chosen for its straightforward and high-yielding preparation from readily available starting materials, thiosemicarbazide and an acid. The presence of the primary amino group at the 2-position provides a reactive site for subsequent functionalization.

Acylation Strategy: Introducing the Oxoacetic Acid Moiety

The second stage of the synthesis involves the acylation of the 2-amino group of the thiadiazole intermediate. The choice of an acylating agent is critical. While direct reaction with oxalic acid is possible, the use of a more reactive derivative such as ethyl oxalyl chloride is preferred to ensure a more efficient and controlled reaction, initially forming the ethyl ester of the target compound. This ester can then be easily hydrolyzed to the final carboxylic acid. This two-step acylation-hydrolysis sequence often provides a cleaner product and higher overall yield compared to a direct one-pot reaction.

Experimental Protocols

Synthesis of 2-Amino-1,3,4-thiadiazole

This protocol is adapted from established methods for the synthesis of 2-amino-1,3,4-thiadiazole derivatives.[3]

Materials:

-

Thiosemicarbazide

-

Formic acid (98-100%)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium hydroxide (NaOH) solution (50%)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of thiosemicarbazide (0.1 mol) and formic acid (0.12 mol) is prepared.

-

To this mixture, phosphorus oxychloride (10 mL) is added dropwise with caution, under cooling in an ice bath.

-

After the addition is complete, the reaction mixture is heated at 80-90°C for one hour with continuous stirring.

-

The reaction mixture is then cooled in an ice bath, and crushed ice is added carefully.

-

The resulting solution is refluxed for 4 hours.

-

After cooling, the solution is neutralized to a pH of 8 with a 50% sodium hydroxide solution.

-

The precipitated solid is collected by filtration, washed with cold water, and recrystallized from ethanol to yield 2-amino-1,3,4-thiadiazole.

Synthesis of this compound

This proposed synthesis is based on the known reactivity of 2-amino-1,3,4-thiadiazoles with acylating agents, as suggested by the work of El-Emam, et al. on related compounds.[4]

Materials:

-

2-Amino-1,3,4-thiadiazole

-

Ethyl oxalyl chloride

-

Anhydrous pyridine

-

Dry diethyl ether

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

Ester Formation: In a dry, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, 2-amino-1,3,4-thiadiazole (0.05 mol) is dissolved in anhydrous pyridine (50 mL).

-

The solution is cooled to 0-5°C in an ice bath.

-

Ethyl oxalyl chloride (0.055 mol) is added dropwise to the cooled solution with vigorous stirring over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.

-

The mixture is then poured into ice-cold water (200 mL), and the precipitated solid is filtered, washed with water, and dried.

-

The crude product, ethyl oxo(1,3,4-thiadiazol-2-ylamino)acetate, is purified by recrystallization from ethanol.

-

Hydrolysis: The purified ester (0.04 mol) is suspended in a solution of sodium hydroxide (0.08 mol) in water (100 mL) and stirred at room temperature until a clear solution is obtained.

-

The reaction is monitored by thin-layer chromatography (TLC) until the disappearance of the ester spot.

-

The solution is then cooled in an ice bath and acidified to a pH of 3-4 with dilute hydrochloric acid.

-

The precipitated white solid, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

| Technique | Expected Observations |

| FT-IR (KBr, cm⁻¹) | Broad O-H stretch (carboxylic acid) around 3300-2500, N-H stretch (amide) around 3200, C=O stretch (amide and carboxylic acid) around 1720-1680, C=N stretch (thiadiazole ring) around 1610, and C-S stretch around 700.[5] |

| ¹H NMR (DMSO-d₆, δ ppm) | A broad singlet for the carboxylic acid proton (>12 ppm), a singlet for the amide N-H proton (around 11-12 ppm), and a singlet for the C-H proton of the thiadiazole ring (around 8.5-9.0 ppm). |

| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for the two carbonyl carbons (amide and carboxylic acid) in the range of 160-170 ppm, and signals for the two carbons of the 1,3,4-thiadiazole ring, typically with the C-S carbon appearing at a lower field than the C=N carbon.[6] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the calculated molecular weight of this compound, along with characteristic fragmentation patterns. |

Physical and Analytical Data

| Parameter | Measurement |

| Melting Point | Determined using a calibrated melting point apparatus. A sharp melting point range indicates high purity. |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be within ±0.4% of the calculated theoretical values. |

| Thin Layer Chromatography (TLC) | A single spot in an appropriate solvent system (e.g., ethyl acetate/hexane) indicates the purity of the compound. |

Potential Applications in Drug Development

Derivatives of 1,3,4-thiadiazole are well-documented for their diverse biological activities. The introduction of the oxoacetic acid moiety can potentially enhance these properties or introduce new ones.

Caption: Biological activities of 1,3,4-thiadiazole derivatives.

-

Antimicrobial Agents: The 1,3,4-thiadiazole nucleus is a key component of many antimicrobial agents. The synthesized compound could be screened for its efficacy against a panel of pathogenic bacteria and fungi.[7]

-

Anticancer Agents: Many 1,3,4-thiadiazole derivatives have shown promising anticancer activity. The presence of the carboxylic acid group may facilitate interactions with biological targets involved in cancer progression.[8]

-

Enzyme Inhibitors: The structural features of this compound make it a candidate for enzyme inhibition studies, particularly for enzymes with active sites that can accommodate and interact with its functional groups.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The outlined synthetic strategy is logical and based on established chemical transformations, ensuring a high probability of success. The detailed characterization plan will enable researchers to unequivocally confirm the structure and purity of the final compound. Given the well-established biological importance of the 1,3,4-thiadiazole scaffold, this derivative represents a valuable molecule for further investigation in the pursuit of novel therapeutic agents.

References

- Jain, A. K., et al. (2013). Synthesis and biological evaluation of some new 1, 3, 4-thiadiazole derivatives for their antimicrobial activities. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 814-819.

- El-Emam, A. A., et al. (1991). Synthesis of ethyl 2-oxo-2-[(5-aryl-1,3,4-thiadiazol-2-yl)

- Okovytyy, S. I., et al. (2015). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives. Scripta Scientifica Pharmaceutica, 2(2), 53-59.

- Chen, H., et al. (2007). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry, 4(1), 53-58.

- Karigar, A., et al. (2012). Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. Asian Journal of Chemistry, 24(6), 2739-2742.

- Foroumadi, A., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Discovery Today, 23(8), 1545-1555.

- Shaimaa Adnan, et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.

- Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29469-29481.

- Nguyen, T. T. H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.

- Jain, S. K., & Mishra, P. (2005). Synthesis and Evaluation of Some 2-[(Substituted) ethanoyl]amino- 5-aryl-1,3,4-thiadiazoles as Diuretic Agents. E-Journal of Chemistry, 2(3), 165-170.

- Pop, R., et al. (2023).

- Patent US4094879A. (1978). Synthesis of a. formation of 5-[1-(4-chlorophenoxy)ethyl]-2-amino-1,3,4-thiadiazole.

- Matysiak, J., et al. (2013). Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT - An in vitro study. Annals of Agricultural and Environmental Medicine, 20(3), 575-579.

- Gieralt, M., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Chemistry, 4(4), 1463-1493.

-

Patel, M. B., et al. (2013). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][9]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 5(3), 489-509.

- Al-Sultani, A. A. J., et al. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(1), 1-8.

- Mahendrasinh, M., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 814-819.

- Juszczak, M., et al. (2013). Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT - An in vitro study. Annals of Agricultural and Environmental Medicine, 20(3), 575-579.

- Pop, R., et al. (2023).

Sources

- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. nanobioletters.com [nanobioletters.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

Spectroscopic Analysis of Novel 1,3,4-Thiadiazole Compounds: A Guide for Researchers

An In-depth Technical Guide for Drug Development Professionals

Foreword: The Enduring Relevance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry and drug development.[1] Its unique electronic properties, including its nature as a bioisostere of pyrimidines and its ability to participate in hydrogen bonding and coordinate with metal ions, make it a cornerstone for designing novel therapeutic agents.[2][3] Derivatives of this versatile heterocycle have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5] The development of new chemical entities based on this scaffold is a dynamic area of research, with many compounds showing promise as potential treatments for conditions ranging from bacterial infections to Alzheimer's disease.[3][6]

For the medicinal chemist, the journey from a synthetic hypothesis to a validated lead compound is paved with rigorous structural confirmation. Unambiguous characterization is not merely a procedural formality; it is the foundation upon which all subsequent biological and pharmacological data rests. This guide provides an in-depth exploration of the essential spectroscopic techniques required to elucidate and confirm the structures of novel 1,3,4-thiadiazole derivatives. We will move beyond a simple recitation of methods, offering insights into the causality behind experimental choices and the integrated logic of spectral interpretation, empowering researchers to characterize their compounds with confidence and precision.

The Synthetic Foundation: Context for Characterization

The choice of spectroscopic methods is intrinsically linked to the synthetic route employed. Understanding the common pathways to 2,5-disubstituted 1,3,4-thiadiazoles provides crucial context for predicting expected structures and anticipating potential byproducts. A prevalent and effective method involves the acid-catalyzed cyclization of N-substituted thiosemicarbazides or thiosemicarbazones.

A typical synthesis begins with the reaction of a carboxylic acid and a thiosemicarbazide, which is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.[7][8][9] The successful formation of the thiadiazole ring is marked by the elimination of water and the establishment of a new C-S and C=N bond system. Spectroscopic analysis is therefore tasked with confirming the disappearance of starting material functionalities (e.g., C=O of the acid, S-H if starting from a thiol) and the appearance of characteristic signals for the new heterocyclic ring.

Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.

The Spectroscopic Toolkit: From Vibration to Fragmentation

An integrated approach, leveraging multiple spectroscopic techniques, is essential for the unambiguous structural elucidation of novel compounds. Each method provides a unique piece of the structural puzzle.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Principle & Application: FT-IR spectroscopy is the first line of inquiry, offering a rapid and definitive confirmation of functional group transformations. For 1,3,4-thiadiazole synthesis, its primary role is to verify the successful cyclization by monitoring the disappearance of starting material bands and the appearance of ring-specific vibrations.

-

Key Spectral Features: The power of FT-IR lies in comparing the spectrum of the product to that of the starting materials. After a successful cyclization of an acylthiosemicarbazide, one should observe the disappearance of the C=S stretching vibration (typically around 1118-1174 cm⁻¹) and the appearance of a characteristic C=N stretching band for the thiadiazole ring at approximately 1639-1649 cm⁻¹.[10][11]

| Functional Group | Typical Wavenumber (cm⁻¹) | Significance in 1,3,4-Thiadiazole Analysis | Source(s) |

| N-H Stretch (Amine/Amide) | 3100 - 3400 | Presence confirms amine or amide substituents. Disappearance can indicate N-acylation. | [7][8] |

| Aromatic C-H Stretch | 3000 - 3100 | Confirms the presence of aromatic rings. | [8] |

| C=N Stretch (Thiadiazole Ring) | 1600 - 1650 | Critical diagnostic peak. Its appearance is strong evidence of ring formation. | [7][10] |

| Aromatic C=C Stretch | 1450 - 1600 | Further confirmation of aromatic substituents. | [8] |

| C-S Stretch (Thiadiazole Ring) | 660 - 780 | A weaker but important band indicating the C-S-C linkage within the heterocycle. | [7][12] |

| C=S Stretch (Thiosemicarbazide) | 1100 - 1200 | Disappearance is critical. Confirms consumption of the thiosemicarbazide starting material. | [10][11] |

-

Experimental Protocol (KBr Pellet Method):

-

Sample Preparation: Thoroughly grind 1-2 mg of the purified 1,3,4-thiadiazole compound with ~150 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Spectrum Recording: Record the spectrum, typically over a range of 4000-400 cm⁻¹, collecting a sufficient number of scans (e.g., 16 or 32) to ensure a good signal-to-noise ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of a molecule. For 1,3,4-thiadiazole derivatives, both ¹H and ¹³C NMR are indispensable.

-

¹H NMR Spectroscopy:

-

Principle & Application: ¹H NMR provides detailed information about the number, connectivity, and chemical environment of protons in the molecule. It is used to confirm the nature of substituents (aromatic, aliphatic) and their positions relative to the thiadiazole ring.

-

Interpreting the Spectra:

-

Aromatic Protons: Protons on phenyl rings attached to the thiadiazole scaffold typically resonate as multiplets in the downfield region of δ 7.0-8.5 ppm.[8][13] The specific chemical shift and splitting pattern are highly informative about the substitution pattern on the aromatic ring.

-

N-H Protons: If the thiadiazole bears a secondary amine substituent (e.g., an N-phenylamine), the N-H proton often appears as a broad singlet at a very downfield position, sometimes exceeding δ 10.0 ppm, due to hydrogen bonding and the electronic nature of the ring.[8][13] This peak will disappear upon exchange with D₂O.

-

Aliphatic Protons: Protons on alkyl chains or other aliphatic groups will appear in their characteristic upfield regions (δ 1.0-4.5 ppm).[14]

-

-

-

¹³C NMR Spectroscopy:

-

Principle & Application: ¹³C NMR maps the carbon skeleton of the molecule. It is particularly crucial for directly observing the carbons of the thiadiazole ring itself, providing unequivocal evidence of its formation.

-

Interpreting the Spectra:

-

Thiadiazole Carbons: The two carbon atoms within the 1,3,4-thiadiazole ring are highly deshielded and represent the most characteristic signals in the spectrum. They typically resonate in the range of δ 158-181 ppm.[8][14] Observing two distinct signals in this region is a hallmark of a successfully synthesized 2,5-disubstituted 1,3,4-thiadiazole.

-

Aromatic Carbons: Carbons of attached phenyl rings appear in the δ 115-150 ppm range.[8]

-

Substituent Carbons: Carbons from other substituents (e.g., -OCH₃, -CH₃) will appear at their expected chemical shifts.[14]

-

-

-

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often an excellent choice due to its ability to dissolve a wide range of polar organic compounds.[8]

-

Internal Standard: Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to δ 0.00 ppm.

-

¹H NMR Acquisition: Acquire the proton spectrum. Standard parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required. A proton-decoupled experiment is standard to produce singlets for all unique carbon atoms.

-

Mass Spectrometry (MS)

-

Principle & Application: Mass spectrometry provides the molecular weight of the compound, offering the ultimate confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition. Tandem MS (MS/MS) can be used to analyze fragmentation patterns, providing further structural clues.

-

Interpreting the Spectra:

-

Molecular Ion Peak: The most critical piece of information is the molecular ion peak. In techniques like Electrospray Ionization (ESI), this is typically observed as the protonated molecule, [M+H]⁺.[7] The measured mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the target compound plus the mass of a proton.

-

Fragmentation: The fragmentation pattern can also be diagnostic. A common initial fragmentation step for N-acylated thiadiazoles is the loss of the acetyl group.[7]

-

-

Experimental Protocol (LC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Injection: Inject a small volume of the solution into the Liquid Chromatography-Mass Spectrometry (LC-MS) system. The LC component separates the compound from any minor impurities before it enters the mass spectrometer.

-

Ionization: The compound is ionized, typically using ESI.

-

Data Acquisition: The mass analyzer scans a range of m/z values to detect the molecular ion and any significant fragments.

-

Integrated Analysis: A Coherent Structural Narrative

No single technique tells the whole story. The true power of spectroscopic analysis lies in integrating the data from FT-IR, NMR, and MS to build a self-validating structural proof.

Caption: Workflow for integrated spectroscopic analysis and structure confirmation.

Case Study Logic:

-

Hypothesis: You have synthesized 5-phenyl-N-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine.

-

FT-IR: The spectrum shows a new band around 1630 cm⁻¹ (C=N) and the absence of a C=S band, suggesting cyclization is complete. A band around 3300 cm⁻¹ confirms the N-H group.

-

¹H NMR: You observe multiplets between δ 7.2-8.0 ppm, integrating to the correct number of aromatic protons. A broad singlet at δ 10.5 ppm indicates the N-H proton.

-

¹³C NMR: Crucially, you find two signals in the very downfield region, at δ 160.1 and δ 164.5 ppm, corresponding to the two unique carbons of the thiadiazole ring.

-

HRMS: The instrument detects an [M+H]⁺ ion with an m/z value that matches the exact calculated mass for C₁₄H₁₁ClN₄S, including the characteristic isotopic pattern for a chlorine-containing compound.

With this confluence of data, where each technique corroborates the others, the structure is confirmed with a high degree of certainty.

References

-

Amer, Z. A., Al-Sultani, K. H., & Hussein, F. H. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(7), 606-616. [Link]

-

Karcz, J., Grybczyńska, K., & Frelek, J. (2020). Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C, respectively) together with their respective mass chromatograms (insets). ResearchGate. [Link]

-

Al-Bayati, Z. A. H., & Al-Amiery, A. A. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. [Link]

-

Mathew, P., & Jose, J. (2016). SYNTHESIS AND CHARACTERIZATION OF NOVEL 1, 3, 4- THIADIAZOLE DERIVATIVES AND SCREENING FOR CERTAIN BIOLOGICAL ACTIVITIES. Indo American Journal of Pharmaceutical Research, 6(10), 6625-6635. [Link]

-

Karcz, J., Kiełbasiński, P., & Frelek, J. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3591. [Link]

-

Gür, M., & Şener, N. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29505-29519. [Link]

-

Gür, M., & Şener, N. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Link]

-

Sanna, V., & Sechi, M. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 18(4), 1-25. [Link]

-

Amer, Z. A., Al-Sultani, K. H., & Hussein, F. H. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. ResearchGate. [Link]

-

Al-Azawi, F. I. (2014). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Journal of Al-Nahrain University, 17(2), 74-83. [Link]

-

Karcz, J., Kiełbasiński, P., & Frelek, J. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. PubMed Central. [Link]

-

Xu, Z., & Li, X. (2020). 1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development. ResearchGate. [Link]

-

Al-Masoudi, W. A., & Al-Sultani, K. H. (2020). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1. ResearchGate. [Link]

-

Ostrowska, K., & Roliński, D. (2019). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 24(18), 3323. [Link]

-

Sławiński, J., & Szafrański, K. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 30(13), 1-25. [Link]

-

Bioengineer.org. (2026). New Cholinesterase Inhibitors Target Alzheimer's with Thiadiazoles. Bioengineer.org. [Link]

-

Sławiński, J., & Szafrański, K. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1836. [Link]

-

Gür, M., & Şener, N. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1015-1032. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ijpcbs.com [ijpcbs.com]

- 6. bioengineer.org [bioengineer.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemmethod.com [chemmethod.com]

- 11. researchgate.net [researchgate.net]

- 12. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure [mdpi.com]

Potential biological activities of 1,3,4-thiadiazole derivatives

An In-Depth Technical Guide to the Potential Biological Activities of 1,3,4-Thiadiazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,3,4-thiadiazole nucleus stands as a cornerstone in the edifice of medicinal chemistry. This five-membered heterocyclic scaffold, characterized by the presence of two nitrogen atoms and a sulfur atom, is a privileged structure found in a multitude of pharmacologically active compounds.[1] Its inherent properties, including a high degree of aromaticity, in vivo stability, and the ability to serve as a hydrogen bond acceptor and a two-electron donor system, make it an attractive framework for the design of novel therapeutic agents.[2][3] This guide provides a comprehensive exploration of the diverse biological activities exhibited by 1,3,4-thiadiazole derivatives, delving into their synthesis, mechanisms of action, and the experimental methodologies used for their evaluation. It is intended to serve as a vital resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-thiadiazole ring is an electron-deficient system, a characteristic that significantly influences its interactions with biological macromolecules.[4] This unique electronic nature, combined with its planar aromatic structure, allows it to act as a bioisosteric replacement for other aromatic systems, such as pyrimidine or thiazole, in drug design.[2][5] This principle is exemplified by the successful integration of the 1,3,4-thiadiazole moiety into several commercially available drugs, including the carbonic anhydrase inhibitors acetazolamide and methazolamide, the antibacterial agent sulfamethizole, and the cephalosporin antibiotic cefazolin.[5][6][7][8]

Caption: General structure of the 1,3,4-thiadiazole ring.

Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives

A prevalent and versatile method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide or its derivatives with carboxylic acids or their equivalents.[7][9] A common approach employs a dehydrating agent, such as phosphorus oxychloride (POCl₃), to facilitate the intramolecular cyclization and dehydration.[10]

Representative Synthetic Workflow

Caption: General workflow for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

Detailed Experimental Protocol: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine[10]

This protocol is adapted from a procedure for the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide.[10]

-

Reaction Setup: In a round-bottom flask, add the desired aromatic carboxylic acid (1 equivalent) to phosphorus oxychloride (POCl₃, ~3-4 mL per mmol of acid). Stir the mixture at room temperature for 20 minutes.

-

Addition of Thiosemicarbazide: Carefully add thiosemicarbazide (1 equivalent) to the mixture.

-

Heating: Heat the resulting mixture to 80–90 °C and maintain this temperature for 1 hour with continuous stirring.

-

Quenching and Reflux: Cool the reaction mixture in an ice bath and cautiously add 10-15 volumes of water. The resulting suspension is then heated to reflux for 4 hours.

-

Work-up: After cooling, basify the solution to a pH of approximately 8 using a 50% sodium hydroxide solution.

-

Isolation: The precipitated solid is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 5-aryl-1,3,4-thiadiazol-2-amine derivative.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of new antimicrobial agents. 1,3,4-Thiadiazole derivatives have demonstrated significant potential in this arena, exhibiting a broad spectrum of activity against both bacteria and fungi.[11][12][13]

The antimicrobial action of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. The exact mechanism can vary depending on the specific substitutions on the thiadiazole ring.

Representative Antimicrobial Data

| Compound ID | Substituent (R) | Test Organism | Activity (MIC in µg/mL or Inhibition Zone in mm) | Reference |

| 14a | Tetranorlabdane with free amino group | Bacillus polymyxa | MIC: 2.5 µg/mL | [14] |

| 48 | Benzimidazole-2-yl, furan-2-yl | Staphylococcus aureus | Zone: 18.96 mm | [14] |

| 48 | Benzimidazole-2-yl, furan-2-yl | Escherichia coli | Zone: 17.33 mm | [14] |

| 27a | Thiophene, CH₃ | E. coli, S. aureus, B. cereus, B. subtilis | Active against Gram (+) and Gram (-) | [14] |

Experimental Protocol: Agar Diffusion Method[2]

This method is a widely used qualitative or semi-quantitative test to assess the antimicrobial activity of a compound.

-

Media Preparation: Prepare nutrient agar plates by pouring sterile molten agar into Petri dishes and allowing them to solidify.

-

Inoculation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) is uniformly spread over the surface of the agar plates.

-

Application of Compound: Sterile filter paper discs (approximately 6 mm in diameter) are impregnated with a known concentration of the synthesized 1,3,4-thiadiazole derivative dissolved in a suitable solvent (e.g., DMSO). A negative control disc with the solvent alone is also prepared.

-

Incubation: The discs are placed on the inoculated agar surface. The plates are then incubated at 37°C for 24 hours for bacteria or at a suitable temperature and duration for fungi.

-

Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Anticancer Activity

The search for more effective and selective anticancer agents is a primary focus of modern drug discovery. 1,3,4-Thiadiazole derivatives have emerged as a promising class of compounds with significant cytotoxic effects against various cancer cell lines.[15][16][17][18][19] Their structural similarity to pyrimidine, a component of nucleobases, suggests that they may interfere with DNA synthesis and replication, thereby inhibiting the proliferation of rapidly dividing cancer cells.[16]

Mechanistic studies have revealed that these derivatives can induce apoptosis (programmed cell death), disrupt the cell cycle, and inhibit key enzymes involved in cancer progression, such as protein kinases and histone deacetylases (HDACs).[15]

Apoptosis Induction Pathway

Caption: Simplified pathway of apoptosis induction by 1,3,4-thiadiazole derivatives.

Representative Anticancer Data

| Compound ID | Substituents | Cell Line | Activity (IC₅₀ in µM) | Reference |

| ST10 | 2-(2-trifluorometylophenylamino), 5-(3-methoxyphenyl) | MCF-7 (Breast) | 49.6 µM | [16][17] |

| ST10 | 2-(2-trifluorometylophenylamino), 5-(3-methoxyphenyl) | MDA-MB-231 (Breast) | 53.4 µM | [16][17] |

| ST3 | 2-(4-methylphenylamino), 5-(3-methoxyphenyl) | MDA-MB-231 (Breast) | 73.8 µM | [16] |

| ST8 | 2-(3-chlorophenylamino), 5-(3-methoxyphenyl) | MDA-MB-231 (Breast) | 75.2 µM | [16] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The cells are treated with various concentrations of the 1,3,4-thiadiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) only.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Anti-inflammatory and Analgesic Activities

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, but their use can be limited by gastrointestinal side effects.[20][21] The search for new anti-inflammatory agents with improved safety profiles is ongoing, and 1,3,4-thiadiazole derivatives have shown promise in this area.[22][23] Many of these compounds are thought to exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[21][24]

Representative Anti-inflammatory Data

| Compound ID | Activity (% Inhibition of Edema) | Ulcerogenic Activity | Reference |

| 6f | Superior to control | Low incidence | [20] |

| 3c, 3d, 4c | Potent activity, some exceeding indomethacin | Not specified | [25] |

| 5c | Better than diclofenac | None observed | [21] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[20][25]

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

-

Animal Grouping: Male Wistar or Swiss albino rats are divided into groups (e.g., control, standard drug, and test compound groups).

-

Compound Administration: The test 1,3,4-thiadiazole derivatives are administered orally or intraperitoneally at a specific dose. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.

-

Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group, allowing for the assessment of the compound's anti-inflammatory efficacy.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new antiepileptic drugs with better efficacy and fewer side effects.[26][27] Several 1,3,4-thiadiazole derivatives have demonstrated potent anticonvulsant activity in preclinical models.[6][28][29] A key mechanism of action for some of these compounds is the inhibition of carbonic anhydrase (CA) enzymes in the brain.[24][28]

Representative Anticonvulsant Data

| Compound ID | Test Model | Activity | Reference |

| 7 | MES & PTZ (rats, mice) | Potent, comparable to phenytoin | [29] |

| 6d, 7d | MES & sc-PTZ | High activity, no neurotoxicity | [28] |

| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | PTZ & MES | 83% & 75% inhibition at 20 mg/kg | [26][27] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test[26][28]

The MES test is a widely used animal model to screen for compounds effective against generalized tonic-clonic seizures.

-

Animal Preparation: Mice or rats are used for the experiment. The test compounds, a standard drug (e.g., phenytoin or sodium valproate), or vehicle are administered to different groups of animals.

-

Electrode Application: After a predetermined time to allow for drug absorption, corneal or ear clip electrodes are attached to the animal.

-

Induction of Seizure: A high-frequency electrical stimulus (e.g., 50-60 Hz, for 0.2 seconds) is delivered.

-

Observation: The animal is observed for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Endpoint: The ability of the test compound to prevent the tonic hind limb extension is considered the endpoint, indicating anticonvulsant activity. The percentage of protected animals in each group is calculated.

Other Notable Biological Activities

The versatility of the 1,3,4-thiadiazole scaffold extends to several other therapeutic areas.

-

Antiviral Activity: Derivatives have been synthesized and evaluated for their activity against various viruses, including Herpes Simplex Virus (HSV) and Tobacco Mosaic Virus (TMV).[5][30][31][32] Some compounds have shown promising inhibitory concentrations and high selectivity indices.[32]

-

Antidiabetic Activity: Certain 1,3,4-thiadiazole derivatives have been investigated as potential antidiabetic agents, with some showing inhibitory activity against enzymes like α-glucosidase, which is involved in carbohydrate digestion.[3][4][33][34][35]

Conclusion and Future Perspectives

The 1,3,4-thiadiazole scaffold is unequivocally a privileged structure in medicinal chemistry, giving rise to derivatives with an impressive and diverse range of biological activities.[1][24][36][37][38] The synthetic accessibility of this ring system, coupled with the vast possibilities for substitution at the C2 and C5 positions, allows for extensive chemical space exploration and optimization of pharmacological properties.

The research summarized in this guide highlights the significant potential of 1,3,4-thiadiazole derivatives as leads for the development of new drugs to combat a wide array of diseases, from infectious and inflammatory conditions to cancer and neurological disorders. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent compounds. Furthermore, leveraging computational tools for in silico screening and ADME/Tox prediction can help in designing next-generation 1,3,4-thiadiazole derivatives with enhanced efficacy and improved safety profiles, accelerating their journey from the laboratory to the clinic.

References

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]

-

Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. PMC - NIH. [Link]

-

A Review on Antidiabetic Activity of Substituted 1, 3, 4 –Thiadiazole Derivatives. Research Journal of Pharmacy and Technology. [Link]

-

pharmacological activity of 1,3,4-thiadiazole derivatives and its complexes: a review. International Research Journal of Pharmacy. [Link]

-

Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC. [Link]

-

1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Wiley Online Library. [Link]

-

A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls. [Link]

-

1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers. [Link]

-

Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journals. [Link]

-

New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. PubMed. [Link]

-

Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Wiley Online Library. [Link]

-

Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. [Link]

-

Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR. [Link]

-

Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. PMC - NIH. [Link]

-

Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review. Neliti. [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. scielo.br. [Link]

-

Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 2. Aminoalkyl derivatives. ACS Publications. [Link]

-

Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Europe PMC. [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]

-

1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. PMC - NIH. [Link]

-

Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection. MDPI. [Link]

-

New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities. ThaiScience. [Link]

-

New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. PMC - NIH. [Link]

-

New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. [Link]

-

Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. [Link]

-

Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. ResearchGate. [Link]

-

New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PubMed. [Link]

-

(PDF) Synthesis and anti-inflammatory activity of some new 1,3,4-thiadiazoles containing pyrazole and pyrrole nucleus. ResearchGate. [Link]

-

New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. ResearchGate. [Link]

-

New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Semantic Scholar. [Link]

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]

-

Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][4][14][36]Thiadiazole Derivatives as Anti-Inflammatory Agents. PubMed. [Link]

-

Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. MDPI. [Link]

-

Design and Synthesis of Thiadiazole Derivatives as Antidiabetic Agents. ResearchGate. [Link]

-

Anti-viral activity of some derivatives of 1,3,4-thiadiazole and their structural activity relationship study. ResearchGate. [Link]

-

Anti-inflammatory activity of some derivatives of 1,3,4-thiadiazole and their structural activity relationship study. ResearchGate. [Link]

-

Synthesis and antiviral activity of novel 1,3,4-thiadiazine derivatives. PubMed. [Link]

-

Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]

Sources

- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arjonline.org [arjonline.org]

- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 9. jocpr.com [jocpr.com]

- 10. mdpi.com [mdpi.com]

- 11. neliti.com [neliti.com]

- 12. japsonline.com [japsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. bepls.com [bepls.com]

- 16. mdpi.com [mdpi.com]

- 17. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] New 1,3,4-Thiadiazole Derivatives with Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 20. thaiscience.info [thaiscience.info]

- 21. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents [pubmed.ncbi.nlm.nih.gov]

- 22. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 27. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 2. Aminoalkyl derivatives. | Semantic Scholar [semanticscholar.org]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. Synthesis and antiviral activity of novel 1,3,4-thiadiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. mdpi.com [mdpi.com]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. | Semantic Scholar [semanticscholar.org]

- 38. researchgate.net [researchgate.net]

Mechanism of action of 2-amino-1,3,4-thiadiazole derivatives

An In-Depth Technical Guide to the Multifaceted Mechanisms of Action of 2-Amino-1,3,4-Thiadiazole Derivatives

Executive Summary

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its privileged structure and remarkable versatility.[1] Derivatives built upon this heterocyclic core exhibit an extensive spectrum of pharmacological activities, including potent anticancer, antimicrobial, and specific enzyme-inhibitory effects.[2][3][4] This guide, designed for researchers and drug development professionals, provides an in-depth exploration of the core mechanisms of action associated with this compound class. We will dissect the molecular targets, signaling pathways, and cellular consequences of their activity, moving beyond a simple recitation of facts to explain the causal logic behind the experimental validation of these mechanisms. By integrating detailed protocols, quantitative data, and pathway visualizations, this document serves as a technical resource for understanding and advancing the therapeutic potential of 2-amino-1,3,4-thiadiazole derivatives.

Part 1: The 2-Amino-1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered aromatic system containing nitrogen and sulfur heteroatoms that confers favorable physicochemical properties upon its derivatives.[5] Its mesoionic nature allows for strong interactions with biological targets and the ability to cross cellular membranes, often leading to good oral bioavailability.[6] The sulfur atom enhances liposolubility, while the overall structure acts as a bioisostere for other critical biological heterocycles, such as pyrimidines and pyridazines, enabling it to mimic endogenous molecules and interact with their targets.[7][8] The 2-amino substitution provides a crucial vector for chemical modification, allowing for the synthesis of large libraries of compounds with diverse functionalities and tailored biological activities.[9][10] This inherent adaptability has established the 2-amino-1,3,4-thiadiazole moiety as a highly sought-after scaffold in the development of novel therapeutic agents.[1]

Part 2: Anticancer Mechanisms of Action

The anticancer potential of 2-amino-1,3,4-thiadiazole derivatives is one of their most extensively studied attributes.[6][11] Their efficacy stems from the ability to target multiple hallmarks of cancer, primarily through the inhibition of critical enzymes and the subsequent disruption of oncogenic signaling pathways, leading to cell cycle arrest and apoptosis.[12]

Inhibition of Key Enzymes in Oncogenesis

A primary mechanism for the anticancer activity of these derivatives is the targeted inhibition of enzymes that are overactive or essential for tumor growth and survival.

Causality: Inosine monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanosine nucleotides.[6] Rapidly proliferating cancer cells have a high demand for nucleotides to support DNA and RNA synthesis. Consequently, IMPDH is a validated target for anticancer therapy, as its inhibition starves cancer cells of the essential building blocks for replication.[6]

Mechanism: Certain 2-amino-1,3,4-thiadiazole derivatives are metabolized within cells to form analogs of nicotinamide adenine dinucleotide (NAD) or mononucleotides.[13] These metabolites act as potent inhibitors of IMPDH. For instance, an aminothiadiazole mononucleotide can be competitive with the enzyme's natural substrate, IMP, effectively halting the synthesis pathway.[13]

Experimental Protocol: In Vitro IMP Dehydrogenase (IMPDH) Inhibition Assay

This protocol is designed to quantify the inhibitory potential of a test compound on IMPDH activity by monitoring the NAD-dependent conversion of IMP to xanthosine monophosphate (XMP).

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA.

-

Substrate Solution: 10 mM Inosine Monophosphate (IMP) in assay buffer.

-

Cofactor Solution: 10 mM Nicotinamide Adenine Dinucleotide (NAD) in assay buffer.

-

Enzyme Solution: Recombinant human IMPDH2 diluted in assay buffer to a final concentration of 10 µg/mL.

-

Test Compound: Serially dilute the 2-amino-1,3,4-thiadiazole derivative in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

-

-

Assay Procedure (96-well UV-transparent plate):

-

To each well, add 150 µL of assay buffer.

-

Add 10 µL of Substrate Solution (IMP).

-

Add 10 µL of the test compound dilution (or DMSO for control wells).

-

Add 10 µL of Cofactor Solution (NAD).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the Enzyme Solution to each well.

-

Immediately place the plate in a spectrophotometer pre-set to 37°C.

-

Measure the increase in absorbance at 340 nm (corresponding to NADH formation) every 30 seconds for 20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each concentration.

-

Normalize the velocities to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Diagram: IMPDH Inhibition in Purine Synthesis

Caption: Inhibition of IMP Dehydrogenase by 2-amino-1,3,4-thiadiazole metabolites blocks purine synthesis.

Causality: Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a common driver of cancer. Kinases like Bcr-Abl, ERK, and CDKs control cell proliferation, survival, and division. Inhibiting these specific kinases can halt the uncontrolled growth of cancer cells.

Mechanisms:

-

Abl Tyrosine Kinase: In Chronic Myeloid Leukemia (CML), the Bcr-Abl fusion protein possesses constitutively active tyrosine kinase activity. Certain 1,3,4-thiadiazole derivatives have been developed as potent Abl kinase inhibitors, disrupting downstream signaling.[14]

-

Extracellular Signal-Regulated Kinase (ERK) Pathway: The MAPK/ERK pathway is often hyperactivated in cancers like non-small cell lung carcinoma. The derivative FABT [2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole] has been shown to inhibit the activation of ERK1/2, leading to growth inhibition.[15]

-

Cyclin-Dependent Kinases (CDKs): The cell cycle is driven by the sequential activation of CDKs. Overexpression of these kinases is common in cancer.[16] Derivatives have been designed to target specific CDKs, such as CDK1 and CDK2, causing cell cycle arrest at the G2/M or G1/S transition, respectively.[16][17]

| Derivative Class | Target Kinase | Cancer Model | IC₅₀ (µM) | Reference |

| Benzoylamino-thiadiazoles | Abl | CML | Varies | [14] |

| FABT | ERK1/2 | Lung (A549) | - | [15] |

| Hybridized Thiadiazoles | CDK2 | Neuroblastoma (C6) | 0.005 | [16] |

| Phenyl-thiadiazoles | CDK1 | Breast (MCF-7) | <10 | [17] |

| Table 1: Kinase Inhibitory Activity of 2-Amino-1,3,4-Thiadiazole Derivatives |

Diagram: Inhibition of the MAPK/ERK Signaling Pathway

Caption: FABT derivatives inhibit the activation of ERK, blocking downstream signaling for proliferation.

Induction of Cell Cycle Arrest and Apoptosis

Causality: The inhibition of critical enzymes and signaling pathways by 2-amino-1,3,4-thiadiazole derivatives creates an intracellular environment that is inhospitable for cell division. The cell's intrinsic checkpoint machinery detects this stress and halts progression through the cell cycle to prevent the replication of a compromised cell. If the damage or inhibition is sustained, programmed cell death (apoptosis) is initiated to eliminate the dysfunctional cell.

Mechanism: By inhibiting kinases like CDK1 or ERK, these compounds directly interfere with the machinery that drives the cell cycle, leading to an accumulation of cells in a specific phase (e.g., G2/M or G0/G1).[15][17] This sustained arrest often triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and DNA fragmentation, ultimately leading to the death of the cancer cell.[6][12]

Experimental Protocol: Cell Cycle Analysis via Propidium Iodide Staining

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀) for 24 or 48 hours. Include a vehicle-treated (DMSO) control.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in 500 µL of staining solution (50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. Propidium Iodide fluorescence is typically detected in the PE-A or a similar channel.

-

-

Data Interpretation:

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases. An increase in a specific phase relative to the control indicates cell cycle arrest.

-

Part 3: Antimicrobial Mechanisms of Action

2-Amino-1,3,4-thiadiazole derivatives possess a broad spectrum of antimicrobial activity, showing efficacy against various pathogenic bacteria and fungi.[2][8][10] While the precise molecular mechanisms are not as universally defined as their anticancer effects, several compelling modes of action have been proposed and investigated.

Postulated Mechanisms

-

Inhibition of Folic Acid Synthesis: The structural similarity of some thiadiazole derivatives to para-aminobenzoic acid (PABA) suggests they may act as competitive inhibitors in the folic acid synthesis pathway, akin to sulfonamide drugs.[18] This would disrupt the production of essential precursors for nucleotide synthesis in microbes.

-

General Disruption of Cellular Processes: The thiadiazole ring itself is considered a pharmacophore that can participate in crucial biological interactions.[8] Its properties as a hydrogen binding domain and a two-electron donor system may allow it to interfere with various microbial enzymes or structural proteins, leading to a general disruption of cellular integrity and function.[19]

-

Inhibition of Specific Microbial Enzymes: While less commonly detailed, some derivatives may target specific microbial enzymes essential for survival, though this often requires dedicated investigation for each compound class and microbial species.

| Derivative | Organism | Activity | MIC (µg/mL) | Reference |

| Phenylamino Derivative | C. albicans | Antifungal | 36.3 | [8] |

| Chlorophenyl Derivative | S. aureus | Antibacterial | 62.5 | [9] |

| Fluorophenyl Derivative | M. tuberculosis | Antitubercular | 6.25 | [8] |

| Dihydropyrimidine Hybrid | E. coli | Antibacterial | ~10 | [9] |

| Table 2: Antimicrobial Activity of Representative 2-Amino-1,3,4-Thiadiazole Derivatives |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

-

Prepare a bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

-

Inoculation:

-

Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

-

Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

-

Incubation:

-

Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

-

Reading the MIC:

-

Visually inspect the plate for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

-

Optionally, a growth indicator like resazurin can be added to aid in visualization.

-

Part 4: Specific Enzyme Inhibition: Carbonic Anhydrase

The inhibition of carbonic anhydrase (CA) is a highly specific and well-characterized mechanism of action for sulfonamide-bearing 2-amino-1,3,4-thiadiazole derivatives.[9]

Causality: Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂.[20] In the eye, CA isozymes are involved in the production of aqueous humor. Inhibiting these enzymes reduces intraocular pressure, making them a key therapeutic target for glaucoma.[20]

Mechanism: The mechanism is predicated on the sulfonamide moiety (-SO₂NH₂). The deprotonated sulfonamide anion coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule/hydroxide ion. This binding is further stabilized by a network of hydrogen bonds with active site residues like Thr199 and Glu106.[21] X-ray crystallographic studies have provided definitive, high-resolution evidence for this canonical binding mode.[21]

Diagram: Carbonic Anhydrase Inhibition

Caption: A sulfonamide derivative binding to the zinc ion in the carbonic anhydrase active site.

| Derivative | CA Isozyme | Kᵢ (nM) | Reference |

| Acridine Hybrid (7e) | hCA II | 7.9 | [22] |

| Acetazolamide | Bovine CA | - | [20] |

| Bile Acid Conjugate (11) | hCA II | 66-190 | [23] |

| Table 3: Carbonic Anhydrase Inhibitory Activity |

Part 5: Summary and Future Perspectives

The 2-amino-1,3,4-thiadiazole scaffold is a remarkably fruitful platform for the development of pharmacologically active agents. Its derivatives operate through a diverse array of mechanisms, from the well-defined, structure-based inhibition of carbonic anhydrase to the multi-pronged assault on cancer cells via the inhibition of kinases and nucleotide synthesis pathways. The antimicrobial activities, while potent, represent an area where further mechanistic elucidation is required to move beyond broad postulates to specific molecular targets.

The future of drug discovery with this scaffold lies in leveraging structure-activity relationship (SAR) insights to design next-generation derivatives with enhanced potency and, crucially, improved selectivity. By targeting specific kinase isoforms or microbial enzymes, the therapeutic window can be widened, minimizing off-target effects and toxicity. The continued application of advanced structural biology, computational modeling, and robust biochemical and cell-based assays will be paramount in unlocking the full potential of this privileged chemical scaffold.

Part 6: References

-

Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. [Link]

-

Jayaram, H. N., Cooney, D. A., Grusch, M., & Shapiro, J. (1979). Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). Biochemical Pharmacology, 28(19), 2929-2938. [Link]

-

Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. National Institutes of Health. [Link]

-

Stanasel, O., & Serban, G. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(21), 5039. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 2-Amino-1,3,4-thiadiazole (CAS 4005-51-0) in Advancing Drug Discovery. [Link]

-

Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy. [Link]

-

Juszczak, M., Matysiak, J., Szeliga, M., Pożarowski, P., Niewiadomy, A., Albrecht, J., & Rzeski, W. (2012). 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells. Bioorganic & Medicinal Chemistry Letters, 22(17), 5466-5469. [Link]

-

Oleson, J. J., Sloboda, A., Troy, W. P., Halliday, S. L., Landes, M. J., Angier, R. B., Semb, J., Cyr, K., & Williams, J. H. (1955). THE CARCINOSTATIC ACTIVITY OF SOME 2-AMINO-1,3,4-THIADIAZOLES. Journal of the American Chemical Society, 77(24), 6713–6714. [Link]

-

Ghencea, A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8089. [Link]

-

Al-Bayati, F. A., & Al-Amiery, A. A. (2024). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. ResearchGate. [Link]

-

Er, M., et al. (2025). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. ResearchGate. [Link]

-

Stanasel, O., & Serban, G. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. MDPI. [Link]

-

Hekal, M. H., Farag, P. S., Hemdan, M. M., El-Sayed, A. A., Hassaballah, A. I., & El-Sayed, W. M. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16239-16259. [Link]

-

Kumar, S., & Singh, A. (2022). #150 Design, synthesis and evaluation of 5-substituted-2-amino-1,3,4-thiadiazole derivatives as anticancer agents. Journal of Pharmaceutical Chemistry, 8(2), 149-150. [Link]

-

Sharma, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]

-

Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. [Link]

-

Shablykin, V., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]

-

Request PDF. (2025). 2-AMINO-1,3,4-THIADIAZOLE AS AN ANTIMICROBIAL SCAFFOLD. ResearchGate. [Link]

-

Er, M., et al. (2016). Novel 2-amino-1,3,4-thiadiazoles and their acyl derivatives: synthesis, structural characterization, molecular docking studies and comparison of experimental and computational results. ResearchGate. [Link]

-

Al-Bayati, F. A. (2017). Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Journal of Global Pharma Technology. [Link]

-

Arslan, O., & Nalbantoglu, S. (2002). Inhibition Effects of 5-Amino-1,3,4-thiadiazole Derivatives on Carbonic Anhydrase Enzyme. Turkish Journal of Biology, 26(4), 213-217. [Link]

-

Garuti, L., et al. (2008). Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. Bioorganic & Medicinal Chemistry Letters, 18(3), 1211-1215. [Link]

-

Temperini, C., et al. (2006). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II. Bioorganic & Medicinal Chemistry Letters, 16(24), 6204-6208. [Link]

-

Topal, M., et al. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Bioorganic Chemistry, 77, 101-105. [Link]

-

Barlas, A., et al. (2008). Bile acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibition effects. ResearchGate. [Link]

-

A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS. [Link]

-

Er, M., et al. (2016). Novel 2-amino-1,3,4-thiadiazoles and their acyl derivatives: Synthesis, structural characterization, molecular docking studies and comparison of experimental and computational results. ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bepls.com [bepls.com]

- 13. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.vensel.org [pubs.vensel.org]

- 17. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 18. ojournal.raparinuni2024.org [ojournal.raparinuni2024.org]

- 19. researchgate.net [researchgate.net]

- 20. asianpubs.org [asianpubs.org]

- 21. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]